molecular formula C17H21N3O2 B12284406 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine

4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine

Katalognummer: B12284406
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: YJIRVVFXWQACRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine: is an organic compound belonging to the class of pyrazolidines This compound is characterized by the presence of two methoxyphenyl groups attached to a pyrazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazolidine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the reaction temperature is maintained around 80-100°C .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. Microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can have different functional groups attached to the aromatic rings or the pyrazolidine ring itself .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of methoxy groups enhances its biological activity, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties .

Wirkmechanismus

The mechanism of action of 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine is unique due to the presence of methoxy groups, which enhance its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound exhibits higher potency in various applications, including antimicrobial and anti-inflammatory activities .

Eigenschaften

Molekularformel

C17H21N3O2

Molekulargewicht

299.37 g/mol

IUPAC-Name

4,5-bis(4-methoxyphenyl)pyrazolidin-3-amine

InChI

InChI=1S/C17H21N3O2/c1-21-13-7-3-11(4-8-13)15-16(19-20-17(15)18)12-5-9-14(22-2)10-6-12/h3-10,15-17,19-20H,18H2,1-2H3

InChI-Schlüssel

YJIRVVFXWQACRD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2C(NNC2N)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.